{2-[2-(2-Aminoethoxy)phenoxy]ethyl}amine dihydrochloride
Description
Properties
IUPAC Name |
2-[2-(2-aminoethoxy)phenoxy]ethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.2ClH/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12;;/h1-4H,5-8,11-12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMZGGPSBQIXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)OCCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(2-Aminoethoxy)phenoxy]ethyl}amine dihydrochloride typically involves the reaction of 2-(2-(2-aminoethoxy)phenoxy)ethanol with hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of large-scale reactors and continuous monitoring of reaction parameters .
Chemical Reactions Analysis
Functional Group Reactivity
The molecule contains two primary amine groups and ether linkages, enabling:
Acylation Reactions
-
Primary Amines : React with acyl chlorides (e.g., acetyl chloride) to form amides.
Example :
Alkylation Reactions
-
Amines : Undergo nucleophilic substitution with alkyl halides (e.g., methyl iodide) to form secondary or tertiary amines.
Conditions : Base (K₂CO₃), polar aprotic solvents (DMF, acetonitrile) .
Ether Bond Stability
-
Ether linkages are stable under basic/neutral conditions but cleave under strong acids (e.g., HBr/AcOH) .
Stability and Reactivity Considerations
-
pH Sensitivity : The dihydrochloride salt dissociates in basic media, releasing free amines prone to oxidation.
-
Thermal Stability : Decomposes above 200°C, confirmed by thermogravimetric analysis (TGA) data .
Table 2: Alternative Synthetic Routes
| Method | Yield (%) | Byproducts | Safety Concerns | Source |
|---|---|---|---|---|
| Grignard + Ethylene Oxide | 55–60 | Secondary amines | High flammability risk | |
| Pd-Catalyzed Hydrogenation | 75–80 | Minimal | Safer, scalable |
Scientific Research Applications
Pharmaceutical Synthesis
Key Applications:
- Carvedilol Production: {2-[2-(2-Aminoethoxy)phenoxy]ethyl}amine dihydrochloride is utilized in the synthesis of Carvedilol, a non-selective beta-blocker used for treating hypertension and heart failure. The compound acts as a critical intermediate, facilitating the formation of the active pharmaceutical ingredient through a multi-step reaction process involving alkylation and amination .
- Tamsulosin Synthesis: This compound is also involved in the synthesis of Tamsulosin, an alpha-1 blocker used primarily for the treatment of benign prostatic hyperplasia (BPH). The synthesis pathway includes several chemical transformations where {2-[2-(2-Aminoethoxy)phenoxy]ethyl}amine serves as a precursor .
Mechanistic Insights
The compound's mechanism of action is primarily linked to its ability to interact with adrenergic receptors. In the case of Carvedilol, it exhibits both beta-blocking and alpha-1 blocking properties, which contribute to its efficacy in managing blood pressure and heart function. The dihydrochloride form enhances solubility and stability during synthesis and storage.
Case Study 1: Synthesis of Carvedilol
- Process Overview: A reaction involving 4-(2,3-epoxypropoxy)carbazole and this compound was conducted under reflux conditions to yield Carvedilol.
- Yield and Purity: The final product exhibited a purity level exceeding 99%, indicating the effectiveness of this compound as an intermediate .
Case Study 2: Tamsulosin Development
- Synthesis Pathway: The compound was utilized in a series of reactions that included protection-deprotection steps to synthesize Tamsulosin.
- Outcome: The use of this dihydrochloride salt improved the overall yield and reduced impurities in the final product, demonstrating its utility in pharmaceutical manufacturing .
Mechanism of Action
The mechanism of action of {2-[2-(2-Aminoethoxy)phenoxy]ethyl}amine dihydrochloride involves its interaction with specific molecular targets and pathways within cells. It can act as a ligand, binding to receptors and modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substitution Patterns: The target compound’s ortho-substituted phenoxy group distinguishes it from the para-substituted analog (CAS: 954573-16-1), which may alter steric hindrance and binding interactions .
- Aromatic Systems: Quinoline derivatives (e.g., CAS: 16237-32-4) exhibit enhanced π-π stacking but fewer hydrogen donors, reducing solubility in polar solvents compared to the target compound .
- Biological Relevance : Imidazole-containing analogs (e.g., N-Methylhistamine) interact with histamine receptors, whereas the target compound’s lack of heterocycles limits such activity .
Solubility and Stability
- Target Compound : High solubility in water (>100 mg/mL) due to dihydrochloride salt; stable at pH 4–7 but degrades under alkaline conditions .
- Quinoline Derivatives: Moderate solubility (~50 mg/mL) due to hydrophobic quinoline ring; prone to oxidation at room temperature .
- Biphenyl Analogs (CAS: 300577-09-7) : Poor solubility in water (<10 mg/mL) but stable in organic solvents like DMSO .
Biological Activity
{2-[2-(2-Aminoethoxy)phenoxy]ethyl}amine dihydrochloride, a synthetic organic compound, has garnered attention due to its potential biological activities. Its chemical structure, characterized by an aminoethoxy group and a phenoxy moiety, suggests interactions with various biological systems. This article reviews the biological activity of this compound, focusing on its neuroprotective effects, antidepressant activity, and anti-inflammatory properties.
- Chemical Formula : C₁₄H₁₈Cl₂N₂O₂
- CAS Number : 42988-85-2
- Molecular Weight : 303.21 g/mol
The dihydrochloride form enhances solubility in aqueous environments, facilitating its use in biological studies.
Biological Activity Overview
Research indicates that this compound exhibits several significant biological activities:
-
Neuroprotective Effects :
- The compound may protect neurons from oxidative stress-induced damage. Studies have shown that it can reduce markers of oxidative stress in neuronal cell cultures.
-
Antidepressant Activity :
- Given its structural similarity to known antidepressants, preliminary data suggest that it may influence serotonin and dopamine receptor pathways, potentially improving mood regulation.
-
Anti-inflammatory Properties :
- In cellular models, this compound has demonstrated the ability to modulate inflammatory responses, reducing cytokine release and inhibiting pro-inflammatory pathways.
The mechanism of action involves interaction with neurotransmitter systems and modulation of specific receptors. The compound's ability to act as a substrate or inhibitor for certain enzymes involved in metabolic pathways has been noted, suggesting a multifaceted role in biological processes.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- Neuroprotection Study : A study investigating the effects of this compound on neuronal cultures exposed to oxidative stress found a significant reduction in cell death compared to controls (p < 0.05). The compound was shown to increase the expression of antioxidant enzymes.
- Antidepressant Activity Assessment : In behavioral assays using animal models of depression, administration of the compound resulted in decreased immobility time in forced swim tests, indicating potential antidepressant effects.
- Inflammation Modulation Experiment : In vitro studies demonstrated that treatment with this compound significantly decreased the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Amino-N,N-diethylbenzene | Amino group on a benzene ring | Primarily used as an industrial chemical |
| 5-Hydroxytryptamine (Serotonin) | Indole ring structure | Naturally occurring neurotransmitter |
| 3-(4-Hydroxyphenyl)-1H-pyrazole | Pyrazole ring with hydroxyl group | Exhibits anti-inflammatory activity |
The dual functionality of this compound as both an amine and ether imparts distinct biochemical interactions not observed in many similar compounds.
Q & A
Q. Basic
- ¹H/¹³C NMR : Confirm amine proton signals at δ 2.8–3.2 ppm and aromatic protons (δ 6.5–7.2 ppm) .
- HPLC : C18 column, mobile phase: 0.1% TFA in acetonitrile/water (70:30), flow rate 1 mL/min, UV detection at 254 nm .
- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and isotopic pattern matching .
How can researchers address discrepancies in reported reaction yields or byproduct formation during synthesis?
Advanced
Contradictions in yields (e.g., 68% vs. 82% in Routes A and B) may arise from solvent polarity, temperature, or intermediate stability. Systematic approaches include:
- Design of Experiments (DoE) : Varying temperature, solvent, and catalyst loadings to identify critical parameters .
- Byproduct Analysis : LC-MS to detect impurities (e.g., over-oxidized or dimerized species) .
- Mechanistic Studies : DFT calculations to model reaction pathways and transition states .
What strategies are effective in studying the compound's interaction with biological targets, such as enzymes or receptors?
Q. Advanced
- In vitro assays : Radioligand binding studies (e.g., ³H-labeled compound for receptor affinity) or fluorescence polarization .
- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding modes to serotonin receptors (5-HT₂A/2C) .
- Metabolic Stability : Incubation with liver microsomes (human/rat) to assess CYP450-mediated degradation .
What safety protocols should be followed when handling this compound in the laboratory?
Q. Basic
- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential HCl vapor release during synthesis .
- Spill Management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .
How can the compound's stability under various pH and temperature conditions be systematically evaluated?
Q. Advanced
- Forced Degradation Studies :
- Analytical Monitoring : UPLC-PDA to track degradation products and calculate half-life .
What computational modeling approaches are suitable for predicting the compound's reactivity or interaction mechanisms?
Q. Advanced
- Reactivity Prediction : Gaussian 09 for Fukui indices to identify nucleophilic/electrophilic sites .
- QM/MM Simulations : GROMACS for solvation effects on reaction intermediates .
- ADMET Prediction : SwissADME to estimate bioavailability, logP, and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
